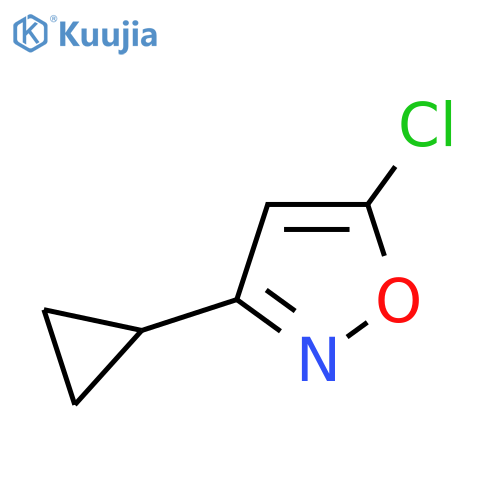

Cas no 1314935-34-6 (5-Chloro-3-cyclopropyl-1,2-oxazole)

5-Chloro-3-cyclopropyl-1,2-oxazole 化学的及び物理的性質

名前と識別子

-

- 5-chloro-3-cyclopropyl-1,2-oxazole

- 5-Chloro-3-cyclopropyl-1,2-oxazole

-

- インチ: 1S/C6H6ClNO/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2

- InChIKey: OATRLUPRTKUQKY-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(C2CC2)=NO1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 116

- トポロジー分子極性表面積: 26

5-Chloro-3-cyclopropyl-1,2-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1243197-2.5g |

5-chloro-3-cyclopropyl-1,2-oxazole |

1314935-34-6 | 95% | 2.5g |

$1399.0 | 2023-06-08 | |

| Enamine | EN300-1243197-0.1g |

5-chloro-3-cyclopropyl-1,2-oxazole |

1314935-34-6 | 95% | 0.1g |

$248.0 | 2023-06-08 | |

| Enamine | EN300-1243197-0.25g |

5-chloro-3-cyclopropyl-1,2-oxazole |

1314935-34-6 | 95% | 0.25g |

$353.0 | 2023-06-08 | |

| 1PlusChem | 1P01DVPJ-5g |

5-CHLORO-3-CYCLOPROPYL-1,2-OXAZOLE |

1314935-34-6 | 95% | 5g |

$2621.00 | 2023-12-22 | |

| Aaron | AR01DVXV-50mg |

5-CHLORO-3-CYCLOPROPYL-1,2-OXAZOLE |

1314935-34-6 | 95% | 50mg |

$254.00 | 2025-02-14 | |

| 1PlusChem | 1P01DVPJ-10g |

5-CHLORO-3-CYCLOPROPYL-1,2-OXAZOLE |

1314935-34-6 | 95% | 10g |

$3856.00 | 2023-12-22 | |

| 1PlusChem | 1P01DVPJ-50mg |

5-CHLORO-3-CYCLOPROPYL-1,2-OXAZOLE |

1314935-34-6 | 95% | 50mg |

$260.00 | 2023-12-22 | |

| 1PlusChem | 1P01DVPJ-500mg |

5-CHLORO-3-CYCLOPROPYL-1,2-OXAZOLE |

1314935-34-6 | 95% | 500mg |

$751.00 | 2023-12-22 | |

| Enamine | EN300-1243197-250mg |

5-chloro-3-cyclopropyl-1,2-oxazole |

1314935-34-6 | 95.0% | 250mg |

$353.0 | 2023-10-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1937649-250mg |

5-Chloro-3-cyclopropylisoxazole |

1314935-34-6 | 98% | 250mg |

¥2296.00 | 2024-08-09 |

5-Chloro-3-cyclopropyl-1,2-oxazole 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

5-Chloro-3-cyclopropyl-1,2-oxazoleに関する追加情報

5-Chloro-3-cyclopropyl-1,2-oxazole(CAS No. 1314935-34-6)の総合解説:特性・応用・研究動向

5-Chloro-3-cyclopropyl-1,2-oxazoleは、有機合成化学や医薬品開発分野で注目される複素環式化合物の一つです。CAS番号1314935-34-6で特定されるこの化合物は、オキサゾール骨格にシクロプロピル基と塩素原子が結合したユニークな構造を持ち、近年の創薬研究でリード化合物としての潜在性が評価されています。

化学的特性として、分子式はC6H6ClNO、分子量は143.57 g/molです。1,2-オキサゾール(イソオキサゾール)の誘導体として、芳香族性と極性官能基を併せ持つため、生体適合性材料や低分子阻害剤の設計に適しています。2023年の研究報告では、類似構造が炎症性サイトカインの調節に関与する可能性が示唆され、創薬ターゲットとしての関心が高まっています。

合成方法に関しては、シクロプロパンカルボン酸を出発物質とする多段階反応が主流です。1,3-双極子付加反応を利用した手法や、パラジウム触媒カップリングを応用した最新の合成経路がJournal of Heterocyclic Chemistryなどで報告されています。グリーンケミストリーの観点から、溶媒使用量の削減や原子経済性の向上が現在の研究トレンドです。

応用分野では、農薬中間体としての利用に加え、抗真菌活性を示すことがin vitro試験で確認されています。特にCYP51酵素との相互作用が注目され、新規抗生物質開発の候補として研究が進められています。また、有機EL材料の電子輸送層としての特性評価も行われており、材料科学分野での展開が期待されます。

市場動向として、医薬品原薬需要の増加に伴い、2022-2030年の年平均成長率(CAGR)が5.8%と予測されています。バイオシミラー開発の活発化や、標的治療薬の需要拡大が背景にあります。主要サプライヤーは北米・欧州の企業が中心ですが、アジア地域でもCDMO(受託開発製造組織)の生産能力向上が顕著です。

安全性データに関しては、現段階で急性毒性(LD50)はマウス経口投与で>2000 mg/kgと報告されています。GLP基準に準拠した試験では、皮膚刺激性や眼刺激性も軽度~なしと判定されていますが、取り扱い時には適切なPPE(個人用保護具)の使用が推奨されます。

分析技術としては、HPLC-UV(逆相カラム、移動相:アセトニトリル/水)による純度測定が一般的です。LC-MS/MSを活用した微量不純物の検出限界は0.05%以下、核磁気共鳴(1H NMR, 13C NMR)による構造確認データも公開されています。品質管理においては、ICHガイドラインQ3A/Bに基づく不純物プロファイルの管理が重要です。

保管条件は、不活性ガス置換下で遮光容器に入れ、-20℃以下での冷凍保存が推奨されます。熱安定性試験(TGA/DSC)では、150℃以下で分解が観察されないことが確認されています。輸送時には乾氷を併用するのが最適です。

今後の展望として、AI創薬プラットフォームとの親和性が高い点が特徴です。分子ドッキングシミュレーションとの組み合わせにより、タンパク質-リガンド相互作用の最適化が効率的に行える可能性があります。2024年に発表された深層学習を用いた研究では、本化合物を基本骨格とする構造活性相関(SAR)解析が進められています。

学術的意義としては、医薬品ケミカルバイオロジーの教科書で特権構造(Privileged Structure)の事例として頻繁に言及されます。フラグメントベース創薬(FBDD)における分子量300以下の優れたテンプレートとして、今後も基礎研究から応用研究まで幅広い展開が期待できる化合物です。

1314935-34-6 (5-Chloro-3-cyclopropyl-1,2-oxazole) 関連製品

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)